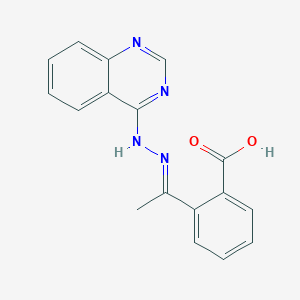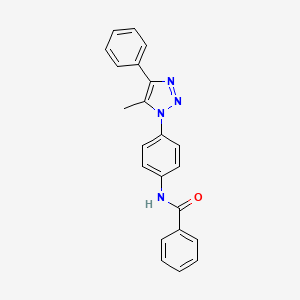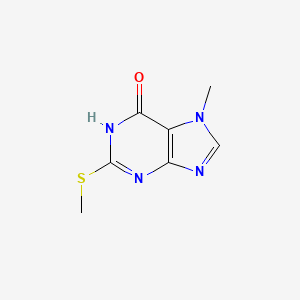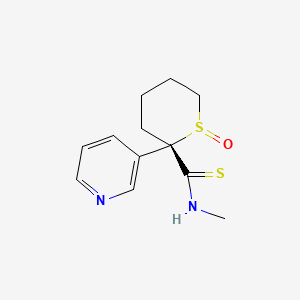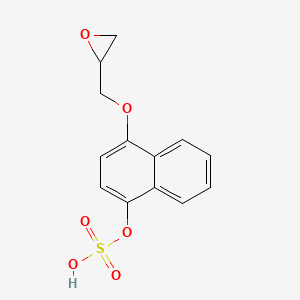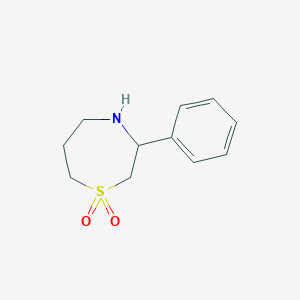
3-Phenyl-1,4-thiazepane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,4-thiazepane 1,1-dioxide is a heterocyclic compound that features a seven-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-thiazepane 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted amine with a sulfur-containing reagent under controlled conditions. For example, the reaction of 3-phenyl-1,4-thiazepane with an oxidizing agent can yield the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur or nitrogen atoms within the ring.
Substitution: The phenyl group or other substituents on the ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring or the thiazepane ring.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,4-thiazepane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of sulfur- and nitrogen-containing heterocycles with biological systems.
Materials Science: The compound may be explored for its potential use in creating novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets within biological systems. The sulfur and nitrogen atoms in the ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Phenyl-1,4-thiazepane 1,1-dioxide include other thiazepane derivatives and related heterocycles such as:
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its use in medicinal chemistry as diuretics and antihypertensive agents.
1,2,3-Benzothiadiazine 1,1-dioxide: Explored for its potential therapeutic applications.
Uniqueness
What sets this compound apart is its specific seven-membered ring structure, which can confer unique chemical and biological properties. This structure allows for diverse functionalization and potential interactions with a wide range of molecular targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C11H15NO2S |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
3-phenyl-1,4-thiazepane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
InChI-Schlüssel |
AYKAPOUXJXLTTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CS(=O)(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
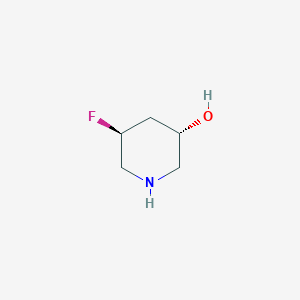
![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)
